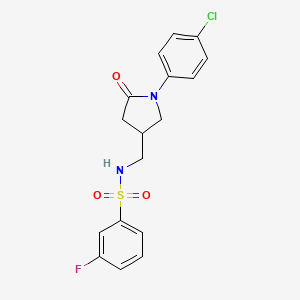

1-Fluoro-3-prop-1-en-2-ylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Fluoro-3-prop-1-en-2-ylbenzene is a chemical compound with the molecular formula C9H9F . It is also known as 1-fluoro-3-isopropenylbenzene .

Molecular Structure Analysis

The molecular weight of 1-Fluoro-3-prop-1-en-2-ylbenzene is 136.17 . The InChI code for the compound is 1S/C9H9F/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 .Physical And Chemical Properties Analysis

1-Fluoro-3-prop-1-en-2-ylbenzene is a liquid at room temperature .Scientific Research Applications

Molecular Mechanisms of Anesthetics

1-Fluoro analogs, such as 1-fluoro-2,6-diisopropylbenzene, have been explored for their role in the molecular recognition of propofol with receptors leading to hypnosis. Research has demonstrated that the hydroxyl group of propofol plays a dominant role in its interaction with proteins, contributing to its anesthetic effects. Comparative studies with fluorinated analogs, which lack the hydroxyl group, offer insights into the importance of hydrogen bonding and halogen bonding interactions in molecular recognition processes, thereby aiding in the understanding of anesthetic mechanisms (Qiu et al., 2017).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, including compounds similar to 1-Fluoro-3-prop-1-en-2-ylbenzene, are identified as versatile solvents in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of benzene rings, influencing their binding to metal centers and facilitating their use as non-coordinating solvents or easily displaced ligands. This property is crucial for developing more efficient catalytic processes and synthesizing complex organic compounds (Pike et al., 2017).

Materials Science and Environmental Applications

In materials science, covalent-organic frameworks (COFs) utilizing fluorinated compounds have been developed for the enrichment and rapid determination of fluorochemicals in environmental samples. The high porosity, large surface area, and suitable hydrophobicity of these frameworks allow for efficient adsorption and detection of fluorochemicals, showcasing the potential of fluorinated compounds in environmental monitoring and remediation efforts (Wang et al., 2019).

Electrochemistry and Energy Storage

Fluorinated compounds are also significant in the field of energy storage, particularly in the development of lithium-ion batteries. For instance, fluorinated electrolytes have shown to improve the cycling and storage performance of Li-ion cells by enhancing the stability of the solid electrolyte interphase (SEI) layer, demonstrating the crucial role of fluorinated compounds in advancing battery technology (Xia et al., 2016).

Safety and Hazards

The compound is classified under GHS02 and GHS07 hazard pictograms . The hazard statements associated with it are H226, H315, H319, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

1-fluoro-3-prop-1-en-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKZYVKOUASPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(prop-1-en-2-yl)benzene | |

CAS RN |

3825-81-8 |

Source

|

| Record name | 1-fluoro-3-(prop-1-en-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)

![7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2679722.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2679726.png)

![3-[2-(Dimethylamino)phenyl]propan-1-ol](/img/structure/B2679727.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)